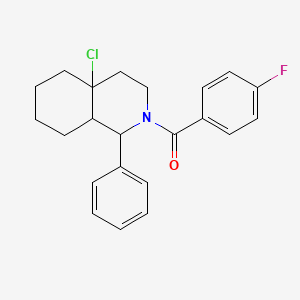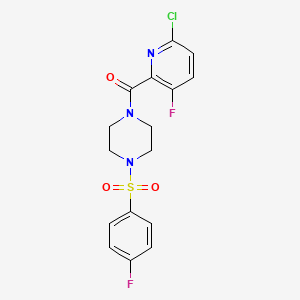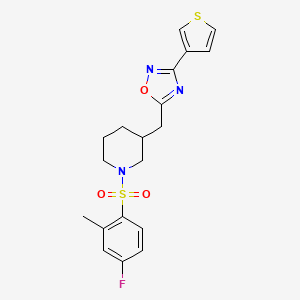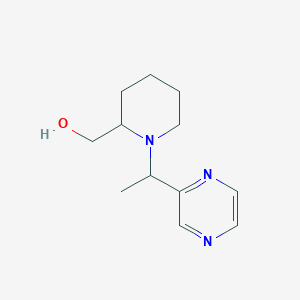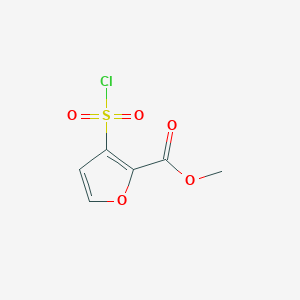
Methyl 3-chlorosulfonylfuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 3-chlorosulfonylfuran-2-carboxylate” is a chemical compound with the CAS Number: 959582-30-0 . It has a molecular weight of 224.62 . The IUPAC name for this compound is methyl 3- (chlorosulfonyl)-2-furoate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H5ClO5S/c1-11-6 (8)5-4 (2-3-12-5)13 (7,9)10/h2-3H,1H3 . This code provides a specific description of the molecule’s structure.Scientific Research Applications
1. Chemical Synthesis and Modifications
Methyl 3-chlorosulfonylfuran-2-carboxylate is utilized in various chemical syntheses and modifications. For instance, it plays a role in palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in carboxylic acids, contributing to the development of more efficient synthesis processes (Giri et al., 2007). Similarly, it's involved in the electrochemical reduction of related compounds, highlighting its significance in electrochemical studies (Rejňák et al., 2004).
2. Applications in Cancer Research
This compound also finds applications in cancer research. A study demonstrated its use in synthesizing novel compounds with potential antitumor effects, particularly in breast cancer research (Silva et al., 2021). Such studies are critical in expanding the arsenal of anti-cancer therapies.
3. Utilization in Pharmaceutical and Herbicide Production
This compound is an intermediate in the manufacturing of certain pharmaceuticals and herbicides. Its production process, especially involving acetic acid as a solvent, underlines its industrial significance (Wang Tian-gui, 2006).
4. Role in Medicinal Chemistry
In medicinal chemistry, this compound contributes to the synthesis of various therapeutically relevant molecules. For example, it's used in creating methyl indole-3-carboxylate derivatives with anti-cancer properties, showcasing its importance in drug discovery and development (Niemyjska et al., 2012).
properties
IUPAC Name |
methyl 3-chlorosulfonylfuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO5S/c1-11-6(8)5-4(2-3-12-5)13(7,9)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOQJQRSRTWKON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[2-(4-Chloro-phenyl)-thiazolidine-3-sulfonyl]-phenyl}-acetamide](/img/structure/B2449272.png)
![N-(4-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2449277.png)
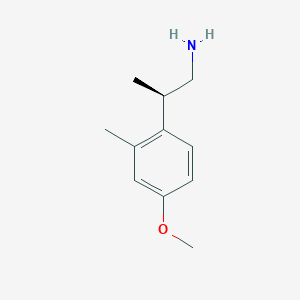
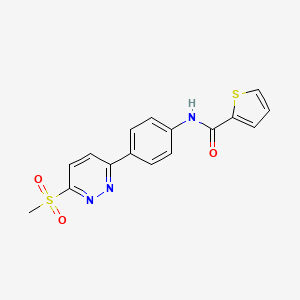
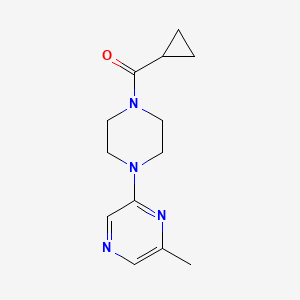
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2449282.png)
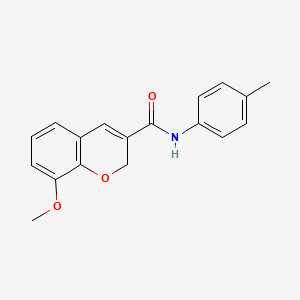
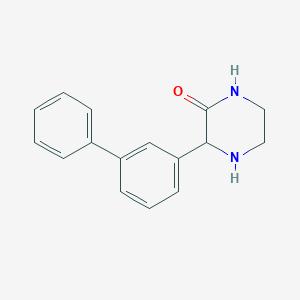
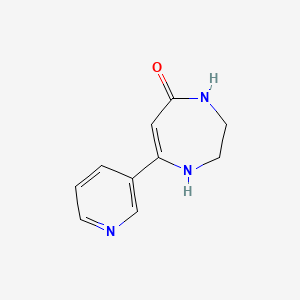
![Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2449287.png)
